molecular formula C17H25N5O3 B2390213 Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate CAS No. 1909590-54-0

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate

Cat. No. B2390213
M. Wt: 347.419
InChI Key: KPQVDDISLRAWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a pyrrolidine ring . These rings are common in many biologically active compounds and are often used in drug discovery .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperidine ring via a carboxamide group, with an ethyl ester group also attached to the piperidine ring. A pyrrolidine ring is also attached to the pyrimidine ring .

Scientific Research Applications

Synthesis of Novel Compounds

A variety of ethyl carboxylate compounds have been synthesized for various applications, including the development of new pharmaceuticals and materials. For example, the synthesis of 1,5‐dihydro‐5‐(4‐methoxyphenyl)‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their ribosides and Mannich bases involved reactions of corresponding ethyl carboxylates, showcasing their versatility in creating new chemical entities (Finlander & Pedersen, 1985).

Antituberculosis Activity

Ethyl carboxylate derivatives have been evaluated for their activity against Mycobacterium tuberculosis. A series designed by molecular hybridization showed promising results in in vitro assays, indicating their potential as new antituberculosis agents (Jeankumar et al., 2013).

Novel Pyrimidines Synthesis

The microwave-mediated regioselective synthesis under solvent-free conditions has been applied to create novel pyrimido[1,2-a]pyrimidines, demonstrating the adaptability of ethyl carboxylate compounds in synthesizing complex heterocycles (Eynde et al., 2001).

Anticancer and Anti-inflammatory Agents

Synthesis of novel pyrazolopyrimidines derivatives has explored their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic applications of ethyl carboxylate derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Catalysis and Synthesis Optimization

Research has focused on the development of efficient synthesis methods, such as the phosphine-catalyzed [4 + 2] annulation, which produces highly functionalized tetrahydropyridines from ethyl carboxylate compounds. This demonstrates their role in catalysis and synthetic chemistry optimization (Zhu et al., 2003).

properties

IUPAC Name

ethyl 4-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-2-25-17(24)22-9-5-13(6-10-22)20-16(23)14-11-15(19-12-18-14)21-7-3-4-8-21/h11-13H,2-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQVDDISLRAWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.